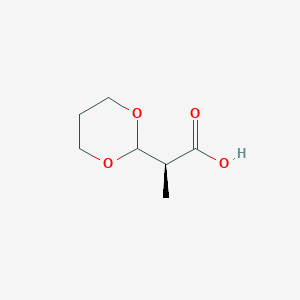
(2S)-2-(1,3-Dioxan-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(1,3-Dioxan-2-yl)propanoic acid is an organic compound characterized by the presence of a 1,3-dioxane ring attached to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1,3-Dioxan-2-yl)propanoic acid typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with a diol. One common method is the acid-catalyzed cyclization of a carbonyl compound with 1,3-propanediol . The reaction is usually carried out in the presence of a Brönsted or Lewis acid catalyst, such as toluenesulfonic acid or zirconium tetrachloride, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(1,3-Dioxan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxane ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(2S)-2-(1,3-Dioxan-2-yl)propanoic acid has several applications in scientific research:
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-(1,3-Dioxan-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. The dioxane ring can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxanes: These compounds share the dioxane ring structure but differ in the substituents attached to the ring.
1,3-Dioxolanes: Similar to 1,3-dioxanes, but with a five-membered ring instead of a six-membered one.
Thiophene Derivatives: These compounds contain a sulfur atom in the ring and exhibit different chemical properties and reactivity.
Uniqueness
(2S)-2-(1,3-Dioxan-2-yl)propanoic acid is unique due to its specific combination of the dioxane ring and propanoic acid moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
IUPAC Name |
(2S)-2-(1,3-dioxan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(6(8)9)7-10-3-2-4-11-7/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDKOZHYOKQJJX-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1OCCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1OCCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(Triazol-1-yl)cyclopropyl]ethanone](/img/structure/B2725253.png)

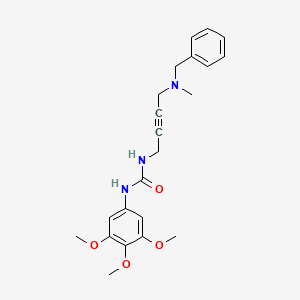
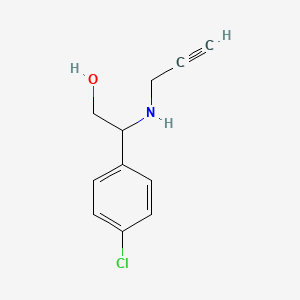
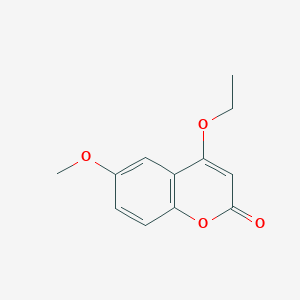
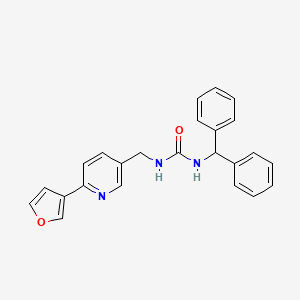
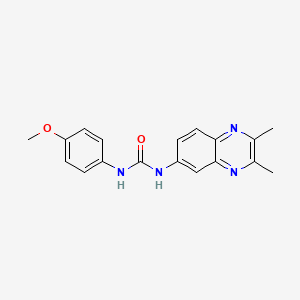
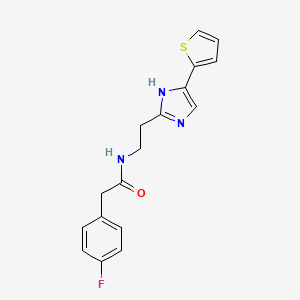
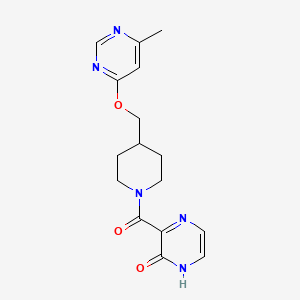
![6-Cyano-N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2725269.png)
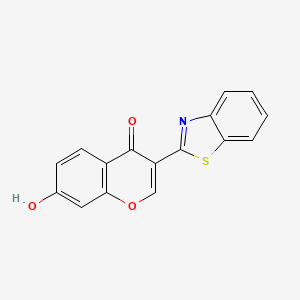

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2725273.png)
![5-(5-Bromopyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2725275.png)
